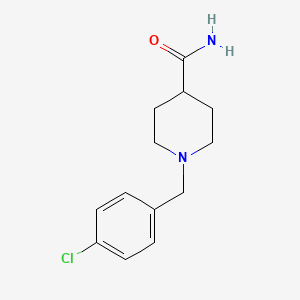

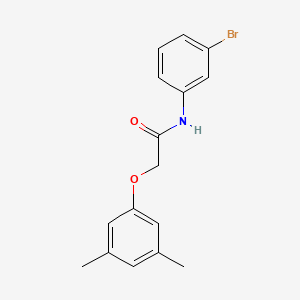

![molecular formula C19H15NO3 B5512852 [4-(1-萘酰氨基)苯基]乙酸](/img/structure/B5512852.png)

[4-(1-萘酰氨基)苯基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphtho[1,2-d]isothiazole acetic acid derivatives, which are structurally related to [4-(1-naphthoylamino)phenyl]acetic acid, involves novel strategies for enhancing specific inhibitory activities. For instance, modifications by introducing a second carboxylic group significantly improved inhibitory activity against aldose reductase, showcasing the impact of structural changes on biological function (Da Settimo et al., 2005). This suggests that the synthesis of [4-(1-naphthoylamino)phenyl]acetic acid could similarly involve strategic modifications to enhance its chemical and possibly biological properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into the spatial arrangement and electronic effects of substituents on the phenyl ring. The orientation and electronic characteristics of substituents significantly influence the molecule's overall properties, including reactivity and interaction with biological targets (Guzei et al., 2010). Understanding the molecular structure of [4-(1-naphthoylamino)phenyl]acetic acid aids in predicting its chemical behavior and potential applications.

Chemical Reactions and Properties

Investigations into the photochemistry of substituted 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acid reveal complex reaction pathways, including radical and ion pair formations. These pathways lead to diverse products, underscoring the rich reactivity of naphthyl-containing compounds (Decosta & Pincock, 1993). Such studies contribute to a deeper understanding of [4-(1-naphthoylamino)phenyl]acetic acid's potential reactivity and applications in chemical synthesis.

Physical Properties Analysis

The physical properties of compounds closely related to [4-(1-naphthoylamino)phenyl]acetic acid, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding their stability, solubility, and interaction with various environments. For example, the crystal structure analysis provides insight into molecular packing, intermolecular interactions, and potential applications in material science (Guzei et al., 2010).

Chemical Properties Analysis

The chemical properties of [4-(1-naphthoylamino)phenyl]acetic acid and related compounds, including their reactivity towards different reagents and conditions, offer valuable information for their application in synthetic chemistry and potential biological activity. The study of various naphthoquinone derivatives and their interactions with nitrosylsulfuric acid, for instance, highlights the versatility and reactivity of the naphthoquinone core, which could be extrapolated to understand the chemical behavior of [4-(1-naphthoylamino)phenyl]acetic acid (Gornostaev et al., 2017).

科学研究应用

抗癌活性

一项研究证明了从萘衍生物中合成 1,3,4-恶二唑衍生物,并评估了其对各种细胞系的体外抗癌活性。一种化合物对乳腺癌细胞系表现出显着的活性,表明萘衍生物在癌症治疗中的潜力 (Salahuddin 等,2014 年)。

组织化学技术

萘衍生物已被用作证明组织氧化酶的新试剂,在组织化学分析和电子显微镜中具有潜在应用。这些化合物能够与各种金属络合,表明它们在详细组织分析中的效用 (M. S. Burstone,1959 年)。

醛糖还原酶抑制

萘并[1,2-d]异噻唑乙酸衍生物已被确定为新型且选择性的醛糖还原酶抑制剂,为预防白内障发展等糖尿病并发症提供了治疗方法。这突出了萘衍生物在管理糖尿病相关并发症方面的治疗潜力 (F. Da Settimo 等,2005 年)。

金属配合物和生物活性

对萘基乙酸的研究,包括它们衍生物(如萘普生),集中于它们的配位化合物的结构特征、生物活性和潜在应用。这些研究探索了萘衍生物与金属离子的相互作用,提供了对其物理化学性质和在药物化学中应用的见解 (Marialena Lazou 等,2023 年)。

抗炎作用

萘衍生物,如萘普生,已被研究其抗炎特性,包括与 Zn(II)、Cd(II) 和 Pt(II) 等金属离子的相互作用。这些研究有助于理解它们的生物学活性的分子基础以及开发新治疗剂的潜力 (C. Dendrinou-Samara 等,1998 年)。

属性

IUPAC Name |

2-[4-(naphthalene-1-carbonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(22)12-13-8-10-15(11-9-13)20-19(23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFBMSTUAPVRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)